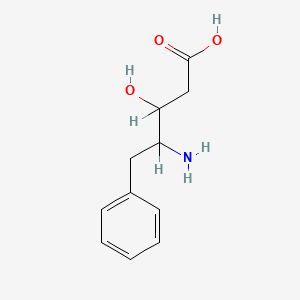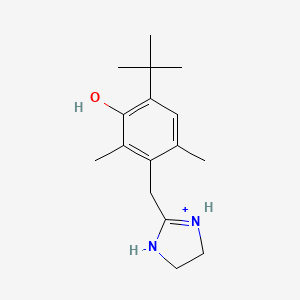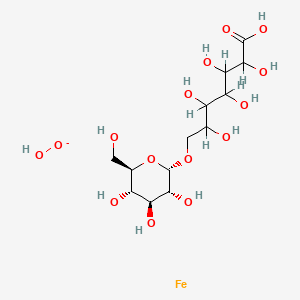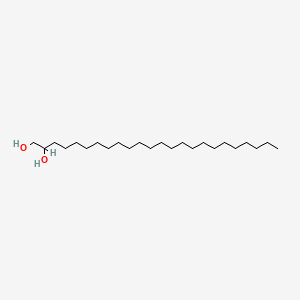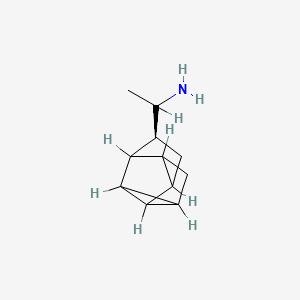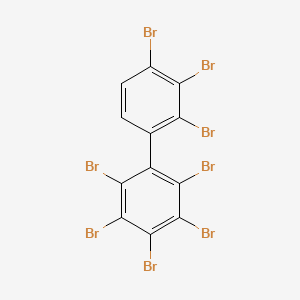
Octabromobiphenyl
Übersicht
Beschreibung
Octabromobiphenyl is a brominated flame retardant belonging to the group of polybrominated biphenyls. These compounds are characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its high thermal stability and effectiveness in reducing flammability, making it a valuable additive in various industrial applications, particularly in the production of plastics and electronic equipment .
Wissenschaftliche Forschungsanwendungen
Octabromobiphenyl has several scientific research applications, including:
Chemistry: Used as a standard for analytical studies and in the synthesis of other brominated compounds.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its toxicological effects and potential health risks associated with exposure.
Industry: Widely used as a flame retardant in the production of plastics, textiles, and electronic equipment
Wirkmechanismus
Target of Action
Octabromobiphenyl primarily targets the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
This compound interacts with its target, the AhR, by binding to it. This binding activates the AhR, which in turn initiates the transcriptional upregulation of a number of genes . This results in changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .
Biochemical Pathways
The predominant interaction of this compound is believed to involve the AhR . Upon activation, the AhR initiates the transcriptional upregulation of a number of genes, affecting biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .
Pharmacokinetics
It is known that this compound is a persistent organic pollutant, indicating that it is resistant to environmental degradation and can accumulate in the environment and in organisms .
Result of Action
The result of this compound’s action involves mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Action Environment
This compound is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment . The use of this compound is banned or restricted in most areas due to its toxicity and persistence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Octabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to this compound, the aryl hydrocarbon receptor translocates to the nucleus, where it binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding activates the transcription of various phase I and phase II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). These enzymes play a crucial role in the detoxification and metabolism of xenobiotic compounds .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the aryl hydrocarbon receptor by this compound can lead to alterations in the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress response. Additionally, this compound can disrupt cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to the aryl hydrocarbon receptor, leading to the activation of xenobiotic response elements and subsequent transcription of detoxifying enzymes. This interaction not only mediates the biochemical and toxic effects of this compound but also influences various cellular processes, including cell cycle regulation and apoptosis. Furthermore, this compound can inhibit or activate specific enzymes, thereby modulating their activity and impacting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation through various pathways, including photodegradation and microbial degradation. Long-term exposure to this compound has been associated with persistent alterations in gene expression, enzyme activity, and cellular metabolism. These changes can have lasting effects on cellular function, even after the removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild biochemical and cellular changes, while higher doses can lead to more pronounced effects, including toxicity and adverse outcomes. Threshold effects have been observed, where specific dosages are required to elicit certain biological responses. High doses of this compound can result in toxic effects, such as liver damage, endocrine disruption, and immunotoxicity. These findings highlight the importance of dose-dependent studies to understand the full spectrum of this compound’s effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and detoxification. The primary metabolic pathway for this compound involves its hydroxylation by cytochrome P450 enzymes, particularly CYP1A1. This hydroxylation process generates hydroxylated metabolites, which can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. These metabolic transformations play a crucial role in reducing the toxicity and persistence of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as cytosolic binding proteins, which facilitate its transport to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as lipid solubility, tissue affinity, and the presence of specific transporters. These factors determine the localization and accumulation of this compound in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize to cellular membranes, including the plasma membrane and organelle membranes. This localization is facilitated by its lipophilic nature and interactions with membrane-associated proteins. Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific subcellular compartments. The subcellular localization of this compound plays a crucial role in determining its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired degree of bromination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous bromination of biphenyl in large reactors, with careful control of reaction parameters to ensure consistent product quality. The final product is purified through various techniques, such as recrystallization or distillation, to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Octabromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to lower brominated biphenyls using reducing agents.
Oxidation Reactions: Oxidative degradation of this compound can occur under harsh conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated biphenyls.
Reduction Reactions: Lower brominated biphenyls are the primary products.
Oxidation Reactions: Various oxidation products, including brominated phenols and quinones, are formed.
Vergleich Mit ähnlichen Verbindungen
Hexabromobiphenyl: Another polybrominated biphenyl with six bromine atoms.
Decabromodiphenyl Ether: A related compound with ten bromine atoms, used extensively as a flame retardant in various applications.
Uniqueness of Octabromobiphenyl: this compound is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Its high bromine content provides excellent flame-retardant properties, making it particularly effective in applications requiring high thermal stability and fire resistance .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRKXFLZSRHAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871357 | |
| Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | Octabromobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6424 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in methylene chloride and benzene, In water, 20-30 ug/kg at 25 °C | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7X10-11 mm Hg at 28 °C | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
27858-07-7, 2181003-05-2 | |
| Record name | Octabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027858077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, ar,ar,ar,ar,ar',ar',ar',ar'-octabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromo(tetrabromophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-250 °C | |
| Record name | OCTABROMOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


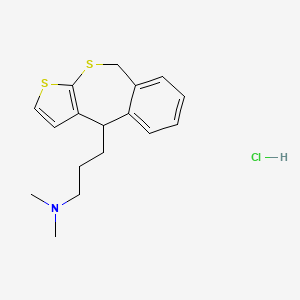
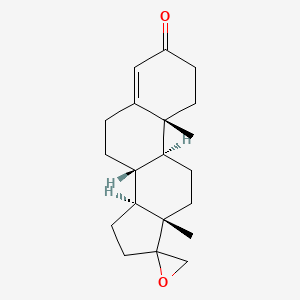
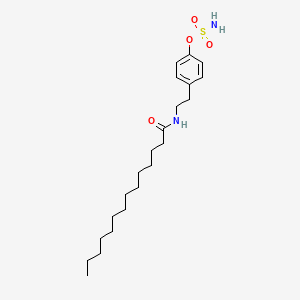
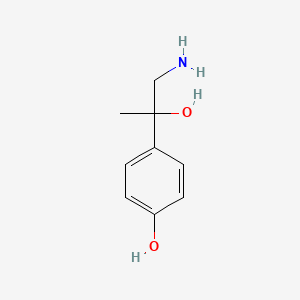
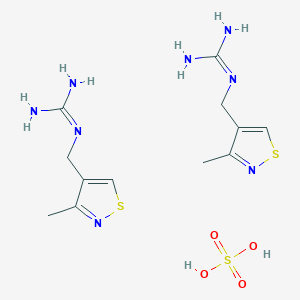
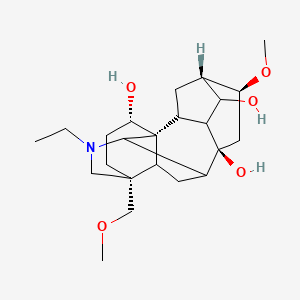
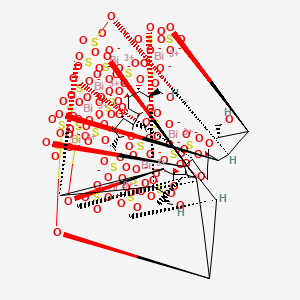
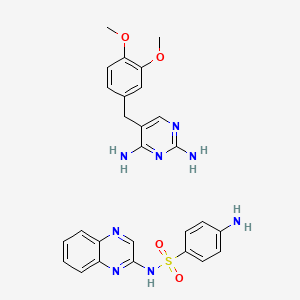
![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
